![molecular formula C20H16ClN3O B2774951 2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole CAS No. 337920-53-3](/img/structure/B2774951.png)
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole
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Description
2-(6-Chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole (CPMB) is a novel heterocyclic compound with promising therapeutic potential. It is a member of the benzimidazole family, which has been widely studied for its various pharmacological activities. CPMB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, CPMB has been reported to have neuroprotective and immunomodulatory effects. Thus, CPMB has been studied extensively for its potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Benzimidazole derivatives, including those substituted with p-methoxybenzyl groups, have been synthesized and evaluated for their antibacterial activities. For instance, N-heterocyclic carbene (NHC)-silver complexes derived from benzimidazole precursors showed high antibacterial activity against Gram-negative and Gram-positive bacteria, highlighting their potential in antimicrobial applications (Patil et al., 2010).
Antimicrobial and Anticancer Evaluation
- Novel heterocyclic systems incorporating the benzimidazole core have been developed, demonstrating antimicrobial and anticancer activities. This underscores the compound's utility in the construction of new chemical entities for potential therapeutic applications (El-Gohary et al., 2021).
Corrosion Inhibition
- Benzimidazole derivatives have been studied for their corrosion inhibitory effects on metals in acidic environments. These studies provide insights into their application in industrial processes to protect metals from corrosion (Khaled, 2003).
DNA Binding and Fluorescent Probes
- Certain benzimidazole derivatives have been synthesized and evaluated for their DNA binding properties and potential as fluorescent probes for DNA detection. This application is significant for biochemical research and diagnostic assays (Chaudhuri et al., 2007).
Antiviral Activity
- Research on thiazolobenzimidazole derivatives has identified compounds with selective inhibitory activity against the replication of enteroviruses, pointing to the potential of benzimidazole derivatives in antiviral drug development (De Palma et al., 2008).
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-25-16-9-6-14(7-10-16)13-24-18-5-3-2-4-17(18)23-20(24)15-8-11-19(21)22-12-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOXNKLOXSNRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole |
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